

# Synthesis pathways for Dimethyl Pentadecanedioate in a lab setting

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## Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

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## An In-depth Technical Guide to the Laboratory Synthesis of **Dimethyl Pentadecanedioate**

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of **Dimethyl Pentadecanedioate**, a long-chain aliphatic diester. The document outlines a primary synthetic pathway, starting from the formation of the precursor, pentadecanedioic acid, followed by its esterification. Detailed experimental protocols are provided for key transformations. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

## Physicochemical Properties of Dimethyl Pentadecanedioate

**Dimethyl Pentadecanedioate** is a white to off-white solid organic compound.<sup>[1]</sup> It serves as an important intermediate in the synthesis of various organic compounds, including polyesters, fragrances, and pharmaceutical intermediates.

Property	Value
CAS Number	36575-82-3
Molecular Formula	C <sub>17</sub> H <sub>32</sub> O <sub>4</sub>
Molecular Weight	300.43 g/mol
Melting Point	43-44 °C (Solvent: ligroine)
Boiling Point	339.1 ± 10.0 °C (Predicted)
Density	0.950 ± 0.06 g/cm <sup>3</sup> (Predicted)
Appearance	White to off-white solid
Storage Temperature	2-8°C

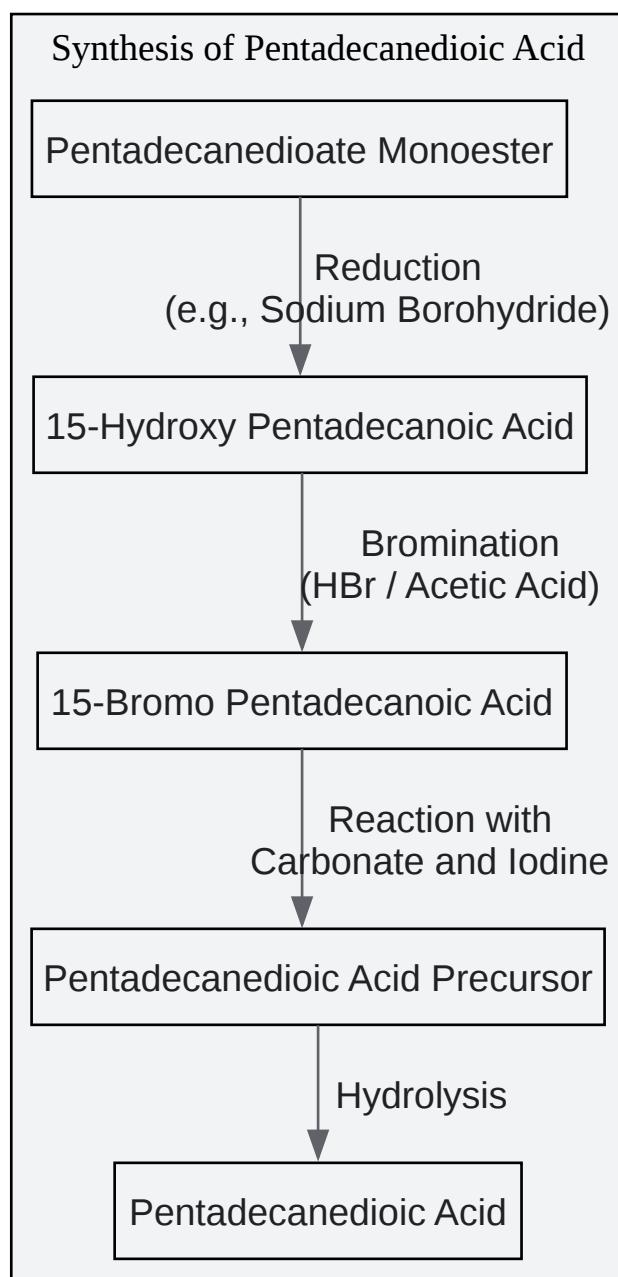
## Synthetic Pathways

The most practical laboratory synthesis of **Dimethyl Pentadecanedioate** involves a two-stage process:

- Synthesis of Pentadecanedioic Acid: A multi-step synthesis starting from a suitable precursor to form the C15 dicarboxylic acid backbone.
- Fischer Esterification: The subsequent acid-catalyzed esterification of pentadecanedioic acid with methanol to yield the desired dimethyl ester.

### Pathway 1: Synthesis of Pentadecanedioic Acid

One documented, though complex, pathway involves the conversion of a pentadecanedioate monoester through a series of functional group transformations.<sup>[2]</sup> This method includes reduction, bromination, and subsequent reactions to achieve the final dicarboxylic acid.



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**Caption:** Multi-step synthesis of Pentadecanedioic Acid.

The following protocol is adapted from a patented synthesis method and involves several stages.[\[2\]](#)

Step 1: Reduction to 15-Hydroxy Pentadecanoic Acid

- Dissolve 10g of the pentadecanedioate monoester in 50-400 mL of a suitable organic solvent.
- Under controlled temperature conditions (0-50 °C), add 2-20g of sodium borohydride in batches.
- Allow the reaction to proceed for 1-6 hours.
- Remove the organic solvent by distillation.
- Extract the product with 50-400 mL of ethyl acetate and wash until neutral.
- Dry the organic phase and remove the solvent by distillation to obtain 15-hydroxy pentadecanoic acid.

#### Step 2: Bromination to 15-Bromo Pentadecanoic Acid

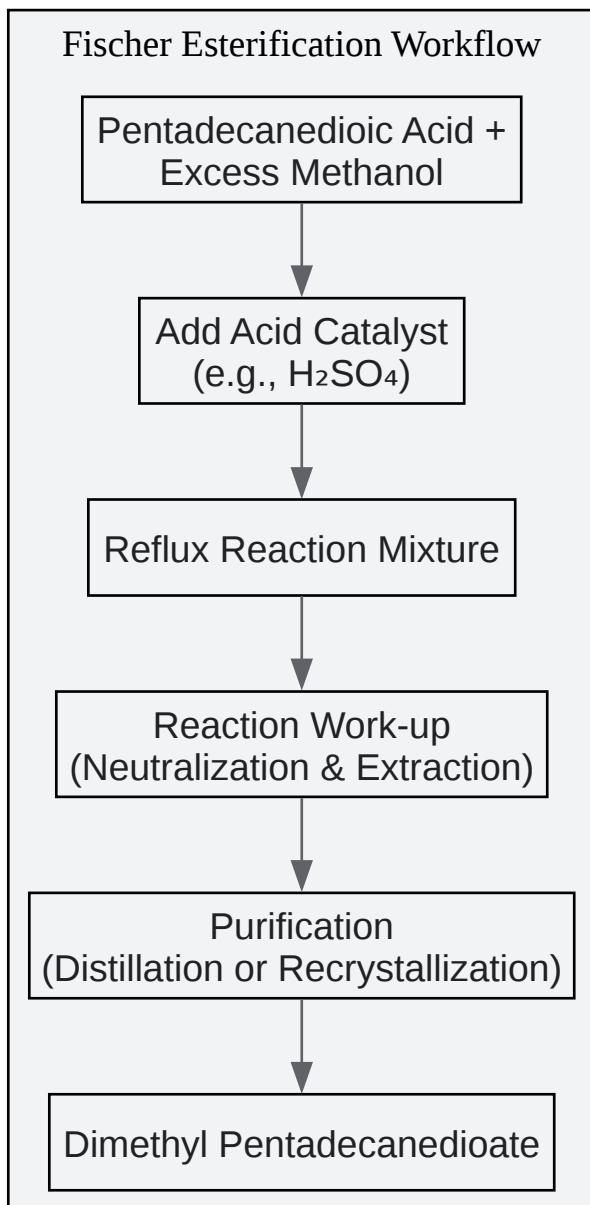
- Dissolve 7g of 15-hydroxy pentadecanoic acid in a mixed solution of 50-300 mL hydrobromic acid and 50-400 mL glacial acetic acid.
- Heat the mixture under reflux at 50-150 °C for 2-36 hours to yield 15-bromo pentadecanoic acid.

#### Step 3: Formation and Hydrolysis to Pentadecanedioic Acid

- Dissolve 5g of 15-bromo pentadecanoic acid in 100-1000 mL of an organic solvent.
- Add 1-15g of a carbonate salt (e.g., potassium carbonate) and 0.1-2g of iodine.
- Heat the reaction at 20-100 °C for 1-10 hours.
- Distill off the organic solvent to obtain the crude product.
- The crude product is then hydrolyzed (details not specified in the source) to yield pentadecanedioic acid. Final purification can be achieved by reduced pressure distillation.

## Pathway 2: Fischer Esterification to Dimethyl Pentadecanedioate

Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.<sup>[3][4]</sup> For dicarboxylic acids, this reaction proceeds at both ends of the molecule to form the diester. The reaction is an equilibrium, which can be driven towards the product by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.<sup>[3][4][5]</sup>



[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **Dimethyl Pentadecanedioate**.

This protocol is based on a general procedure for the esterification of long-chain fatty acids.[\[6\]](#)

**Materials and Reagents:**

- Pentadecanedioic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid ( $H_2SO_4$ )
- Sodium Bicarbonate (or Potassium Carbonate) solution (5%)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous Magnesium Sulfate (or Sodium Sulfate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard glassware for extraction and purification

**Procedure:**

- Reaction Setup: In a round-bottom flask, suspend the pentadecanedioic acid in a large excess of methanol (e.g., 4 times the weight of the acid).[\[6\]](#)
- Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the mixture (approximately 1-2% of the weight of the dicarboxylic acid).[\[6\]](#)
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary, but a common duration is between 4 to 16 hours.[\[6\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Work-up:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Pour the reaction mixture into a larger volume of cold water.
  - Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
  - Wash the ether layer sequentially with water and then with a 5% sodium bicarbonate or potassium carbonate solution to neutralize any remaining acid.[\[6\]](#)
  - Wash again with water and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: The resulting crude **Dimethyl Pentadecanedioate** can be purified by recrystallization (e.g., from ligroin or a similar nonpolar solvent) or by vacuum distillation to yield the final product.

## Quantitative Data

Synthesis Step	Starting Material	Product	Reported Yield	Reference
Fischer Esterification (general)	Carboxylic Acid	Ester	>95%	<a href="#">[5]</a>
Dimethyl Pentadecanedioate Synthesis (unspecified)	-	Dimethyl Pentadecanedioate	99.0%	<a href="#">[7]</a>

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

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